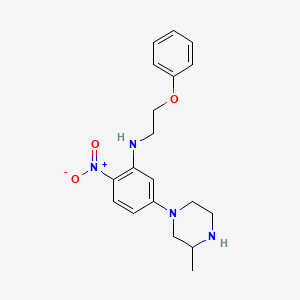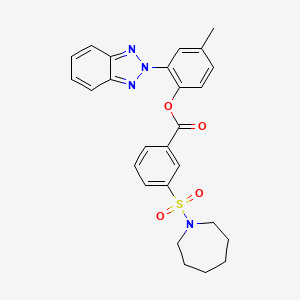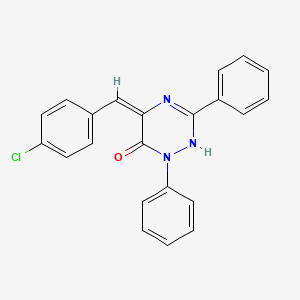![molecular formula C22H18N4O4 B11537621 4-methyl-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11537621.png)
4-methyl-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-(3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C23H20N4O4 This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitrophenyl and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
4-METHYL-N-(3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may result in therapeutic effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity. Additionally, the hydrazinecarbonyl group can form hydrogen bonds with target proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(4-METHYL-2-NITRO-PHENYL)-BENZAMIDE
- N-(4-(5-METHYL-BENZOTHIAZOL-2-YL)-PHENYL)-4-NITRO-BENZAMIDE
- N-(3,4-DIMETHYL-PHENYL)-4-METHYL-BENZAMIDE
Uniqueness
4-METHYL-N-(3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both nitrophenyl and hydrazinecarbonyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H18N4O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(4-methylbenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18N4O4/c1-15-8-10-17(11-9-15)21(27)24-19-6-3-5-18(13-19)22(28)25-23-14-16-4-2-7-20(12-16)26(29)30/h2-14H,1H3,(H,24,27)(H,25,28)/b23-14+ |
InChI Key |
YBORKLXRZAKNHB-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B11537540.png)
![N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11537541.png)
![4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11537554.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11537566.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11537572.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11537580.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537597.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537598.png)

![2,4-dichloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537608.png)
![2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11537615.png)
![9,10,11,15-Tetrahydro-9,10-dimethyl-9,10[3a(2),4a(2)]-furanoanthracene-12,14-dione](/img/structure/B11537631.png)

